
Methyl D-glucofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl D-glucofuranoside is a methylated derivative of glucose, specifically in its furanose form. This compound is a type of glycoside, where the hydroxyl group of the glucose molecule is replaced by a methoxy group. It is commonly used in various scientific research applications due to its structural similarity to glucose, which allows it to mimic glucose behavior in biological systems while being resistant to metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl D-glucofuranoside can be synthesized through the reaction of glucose with methanol in the presence of an acid catalyst. The process involves the formation of a glycosidic bond between the glucose molecule and the methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure to optimize yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl or carboxyl groups.
Reduction: The compound can be reduced to form various reduced sugar derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include gluconic acid or glucaric acid derivatives.
Reduction: Reduced sugar alcohols such as sorbitol.
Substitution: Various substituted glycosides depending on the nucleophile used.
Scientific Research Applications
Methyl D-glucofuranoside is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage.
Biology: Used as a non-metabolizable analog of glucose to study glucose transport and metabolism.
Medicine: Investigated for its potential in drug delivery systems and as a stabilizer for therapeutic proteins.
Industry: Utilized in the production of biodegradable surfactants and as a precursor for various chemical syntheses.
Mechanism of Action
Methyl D-glucofuranoside exerts its effects by mimicking the behavior of glucose in biological systems. It binds to glucose transporters and enzymes involved in glucose metabolism but is not metabolized due to the presence of the methoxy group. This allows researchers to study glucose-related processes without interference from normal glucose metabolism. The molecular targets include glucose transporters and various enzymes involved in glycolysis and other metabolic pathways.
Comparison with Similar Compounds
- Methyl α-D-glucopyranoside
- Methyl β-D-glucopyranoside
- Methyl α-D-mannopyranoside
Comparison: Methyl D-glucofuranoside is unique due to its furanose form, which differentiates it from the more common pyranose forms of methyl glucosides. This structural difference can influence its reactivity and interactions with biological molecules. While methyl α-D-glucopyranoside and methyl β-D-glucopyranoside are also used as glucose analogs, their pyranose form may result in different binding affinities and metabolic behaviors. Methyl α-D-mannopyranoside, on the other hand, is a mannose derivative and has different applications and properties compared to glucose derivatives.
Properties
Molecular Formula |
C7H14O6 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6-,7?/m1/s1 |
InChI Key |
ZSQBOIUCEISYSW-YDEIVXIUSA-N |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O |
Canonical SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




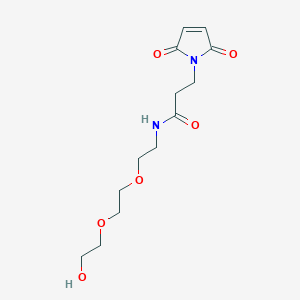
![Card-20(22)-enolide,3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-,(3beta,5beta,17alpha)-](/img/structure/B12429838.png)
![4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5](/img/structure/B12429844.png)
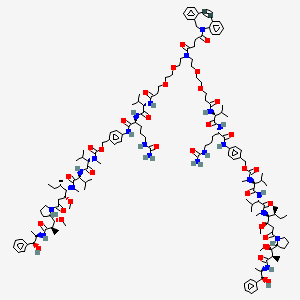
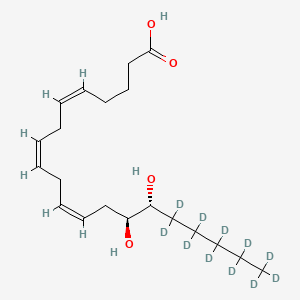
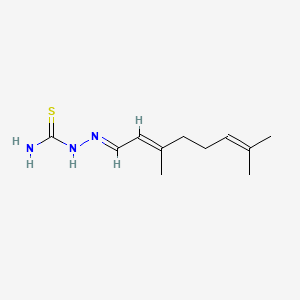
![4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B12429854.png)

![4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B12429879.png)
![3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide](/img/structure/B12429882.png)
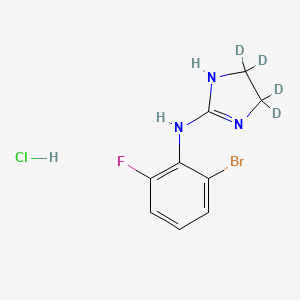
![2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B12429890.png)
